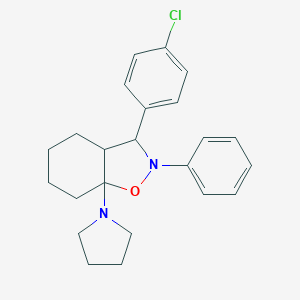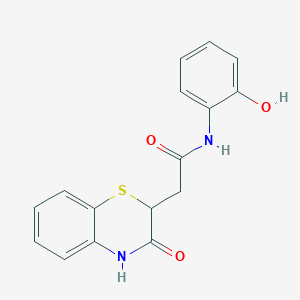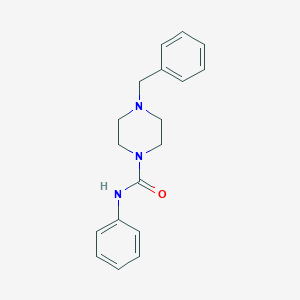
3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a benzisoxazole derivative, which is known for its diverse biological activities.
作用机制
The exact mechanism of action of 3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole is not fully understood. However, it is believed to act through the modulation of various neurotransmitter systems, such as GABA, glutamate, and serotonin. Moreover, it has been reported to interact with various molecular targets, such as ion channels, enzymes, and receptors.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole has been shown to exhibit various biochemical and physiological effects, such as the modulation of neurotransmitter systems, the inhibition of enzyme activity, and the regulation of gene expression. Moreover, it has been reported to exhibit significant antioxidant and anti-inflammatory activities, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
The advantages of using 3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole in lab experiments include its diverse biological activities, high potency, and low toxicity. Moreover, it is relatively easy to synthesize and purify, which makes it an attractive compound for medicinal chemistry and pharmacological studies. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
未来方向
The future directions for the study of 3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole include the identification of its molecular targets, the elucidation of its mechanism of action, and the optimization of its pharmacological properties. Moreover, further studies are needed to investigate its potential applications in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the development of new synthetic methods and analogs may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
合成方法
The synthesis of 3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole involves the reaction of 4-chlorobenzaldehyde, acetophenone, and pyrrolidine in the presence of an acidic catalyst. The reaction proceeds through a series of intermediate steps, which involve the formation of a Schiff base, cyclization, and reduction. The final product is obtained in good yield and high purity.
科学研究应用
3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to possess diverse biological activities, such as anticonvulsant, antidepressant, anxiolytic, and analgesic effects. Moreover, it has been reported to exhibit significant activity against various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
分子式 |
C23H27ClN2O |
|---|---|
分子量 |
382.9 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-2-phenyl-7a-pyrrolidin-1-yl-3,3a,4,5,6,7-hexahydro-1,2-benzoxazole |
InChI |
InChI=1S/C23H27ClN2O/c24-19-13-11-18(12-14-19)22-21-10-4-5-15-23(21,25-16-6-7-17-25)27-26(22)20-8-2-1-3-9-20/h1-3,8-9,11-14,21-22H,4-7,10,15-17H2 |
InChI 键 |
VTHPIPJKAPTIFC-UHFFFAOYSA-N |
SMILES |
C1CCC2(C(C1)C(N(O2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)N5CCCC5 |
规范 SMILES |
C1CCC2(C(C1)C(N(O2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)N5CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)

![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)

![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)

![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)



